Cas no 911641-38-8 (Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate)
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-(4-Bromophenyl)-1H-Imidazole-5-Carboxylate
- Ethyl 1-(4-Bromophenyl)-1H-Imidazole-5-Carboxylate(WX150045)
- 1H-Imidazole-5-carboxylic acid, 1-(4-bromophenyl)-, ethyl ester
- ethyl 3-(4-bromophenyl)imidazole-4-carboxylate
- PRWLWKBRYHBXOD-UHFFFAOYSA-N
- AKOS027430261
- SCHEMBL4001832
- DB-108616
- Ethyl1-(4-bromophenyl)-1H-imidazole-5-carboxylate
- AS-67112
- 911641-38-8
- W15030
- MFCD28404246
- CS-0035704
- Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate
-
- MDL: MFCD28404246
- Inchi: 1S/C12H11BrN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3
- InChI Key: PRWLWKBRYHBXOD-UHFFFAOYSA-N
- SMILES: C1N(C2=CC=C(Br)C=C2)C(C(OCC)=O)=CN=1
Computed Properties
- Exact Mass: 294.00039g/mol
- Monoisotopic Mass: 294.00039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 44.1Ų
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E904463-10mg |
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate |
911641-38-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E904463-50mg |
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate |
911641-38-8 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E904463-100mg |
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate |
911641-38-8 | 100mg |
$ 320.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D773232-100mg |
ethyl 3-(4-bromophenyl)imidazole-4-carboxylate |
911641-38-8 | 95% | 100mg |
$265 | 2024-06-06 | |
| eNovation Chemicals LLC | D773232-250mg |
ethyl 3-(4-bromophenyl)imidazole-4-carboxylate |
911641-38-8 | 95% | 250mg |
$465 | 2024-06-06 | |
| eNovation Chemicals LLC | D773232-1g |
ethyl 3-(4-bromophenyl)imidazole-4-carboxylate |
911641-38-8 | 95% | 1g |
$905 | 2024-06-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD571534-1g |
Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate |
911641-38-8 | 97% | 1g |
¥4963.0 | 2024-04-17 | |
| Key Organics Ltd | AS-67112-100MG |
ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate |
911641-38-8 | >95% | 100mg |
£356.00 | 2023-09-07 | |
| Key Organics Ltd | AS-67112-250MG |
ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate |
911641-38-8 | >95% | 0mg |
£602.00 | 2023-04-20 | |
| Key Organics Ltd | AS-67112-0.25g |
ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate |
911641-38-8 | >95% | 0.25g |
£602.00 | 2023-09-07 |
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate Suppliers
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate (CAS No. 911641-38-8): A Comprehensive Overview
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate, identified by its CAS number 911641-38-8, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the imidazole class, which is well-known for its diverse biological activities and applications in drug development. The presence of a 4-Bromophenyl substituent and a carboxylate functional group at the 5-position of the imidazole ring imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and medicinal research.
The imidazole core is a heterocyclic aromatic compound that plays a crucial role in various biological processes. It is a key structural motif in many natural products and pharmaceuticals, including antifungal agents, antiviral drugs, and anticancer medications. The bromine atom at the para position of the phenyl ring in Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate enhances its reactivity, making it a versatile building block for further functionalization. This reactivity has been exploited in numerous synthetic strategies to develop novel bioactive molecules.
Recent advancements in medicinal chemistry have highlighted the importance of imidazole derivatives in addressing various therapeutic challenges. Researchers have been exploring the pharmacological potential of these compounds, particularly in the context of oncology and infectious diseases. The carboxylate group in Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific biological targets.
In the realm of drug discovery, Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate has been utilized as a key intermediate in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific enzymes or receptors involved in disease pathways. For instance, studies have demonstrated its utility in developing compounds that modulate kinases, which are often overactive in cancer cells. The bromophenyl moiety has been shown to enhance binding affinity and selectivity, contributing to the compound's efficacy as an inhibitor.
The synthesis of Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The process typically begins with the formation of the imidazole ring through condensation reactions, followed by bromination at the phenyl ring and esterification at the carboxyl position. These steps highlight the compound's complexity and the precision required in its preparation.
One of the most compelling aspects of Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate is its potential as a scaffold for drug development. By leveraging its structural features, researchers can design derivatives with enhanced pharmacokinetic properties or improved target specificity. This flexibility has led to several promising candidates entering preclinical studies for various indications.
The role of computational chemistry has also been instrumental in understanding and optimizing Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate derivatives. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets at the atomic level. This information is crucial for designing molecules with optimal binding affinities and minimal off-target effects.
In conclusion, Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate (CAS No. 911641-38-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in medicinal chemistry.
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